Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the 4-position and a 1-[2-(methylthio)ethoxy] group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 1-[2-(methylthio)ethoxy] group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylthio group may interact with thiol-containing biomolecules. The benzene ring provides a stable aromatic framework that can engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-ethoxy-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Comparison: Compared to these similar compounds, Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- is unique due to the presence of both a nitro group and a 1-[2-(methylthio)ethoxy] group
Properties
CAS No. |
75032-35-8 |
---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-(2-methylsulfanylethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-14-7-6-13-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
FQJUTKJBMTUSPU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.